Neomenthoglycol

Description

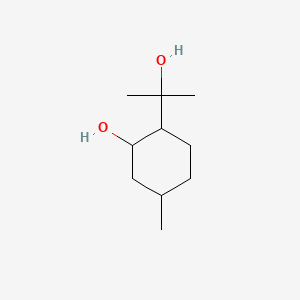

Structure

3D Structure

Properties

CAS No. |

92471-23-3 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

(1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9+/m1/s1 |

InChI Key |

LMXFTMYMHGYJEI-HLTSFMKQSA-N |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)(C)O |

physical_description |

Opaque white crystals; Minty, herbaceous, Eucalyptus-like aroma |

solubility |

Slightly soluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Neomenthoglycol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neomenthoglycol, systematically known as (1S,2R,5R)-2-(1-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol, and also commonly referred to as cis-p-Menthane-3,8-diol, is a naturally occurring bicyclic organic compound.[1] As a member of the terpenoid class, it is found in the essential oil of plants such as Corymbia citriodora (formerly Eucalyptus citriodora).[2] This compound is of significant interest in analytical chemistry as a high-purity standard for the identification and quantification of related p-menthane (B155814) derivatives in complex mixtures like essential oils.[3] Furthermore, its well-defined stereochemistry makes it a valuable chiral building block in organic synthesis. A primary application of Neomenthoglycol is as an active ingredient in insect repellents.[4] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and a visualization of its proposed mechanism of action as a repellent.

Core Physicochemical Properties

The fundamental physicochemical properties of Neomenthoglycol are summarized below. These parameters are crucial for its application in various scientific and commercial contexts, influencing its solubility, stability, and interaction with biological systems.

| Property | Value | Source(s) |

| IUPAC Name | (1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol | [3] |

| Synonyms | cis-p-Menthane-3,8-diol, Menthoglycol | |

| CAS Number | 3564-95-2 | |

| Molecular Formula | C₁₀H₂₀O₂ | |

| Molecular Weight | 172.27 g/mol | |

| Melting Point | 34.00 to 35.00 °C | |

| Boiling Point | 267.60 °C (estimated at 760 mm Hg) | |

| Water Solubility | 670.7 mg/L at 25 °C (estimated) | |

| logP (o/w) | 1.370 (estimated) | |

| Appearance | Colorless compound |

Spectroscopic Data Summary

Spectroscopic analysis is essential for the structural elucidation and purity assessment of Neomenthoglycol. The expected key features in various spectroscopic techniques are outlined below.

| Technique | Key Features and Expected Chemical Shifts (δ) or Peaks |

| ¹H NMR | - Complex multiplets for cyclohexyl protons (δ 0.8-2.0 ppm)- Singlets for the two methyl groups on the isopropyl side chain (around δ 1.1-1.3 ppm)- A doublet for the methyl group on the cyclohexane (B81311) ring (around δ 0.9 ppm)- A signal for the proton on the carbon bearing the secondary alcohol (around δ 3.5 ppm) |

| ¹³C NMR | - Signals for the ten carbon atoms, including methyl groups (δ 20-30 ppm)- Cyclohexane ring carbons (δ 20-50 ppm)- Carbon bearing the secondary alcohol (around δ 67 ppm)- Quaternary carbon of the isopropyl group (around δ 73 ppm) |

| Mass Spec. (MS) | - Expected molecular ion peak (M⁺) at m/z 172- Key fragmentation peaks corresponding to the loss of water (m/z 154) and the loss of the hydroxyisopropyl group. |

| Infrared (IR) | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups- C-H stretching vibrations in the 2850-3000 cm⁻¹ region. |

Experimental Protocols

Synthesis and Purification Workflow

The general workflow for obtaining and purifying Neomenthoglycol from natural sources involves acid-catalyzed cyclization of citronellal (B1669106), a major component of C. citriodora oil, followed by purification and analysis.

Caption: General workflow for the synthesis and purification of Neomenthoglycol.

Detailed Methodology for Synthesis

A common method for synthesizing p-menthane-3,8-diol, which includes Neomenthoglycol, is the acid-catalyzed hydration and cyclization of citronellal present in Corymbia citriodora essential oil.

-

Reaction Setup : Place 25 g of C. citriodora essential oil into a 250 ml two-necked flask equipped with a stirrer and condenser.

-

Acid Addition : Add a dilute aqueous solution of sulfuric acid. Optimal conditions have been reported with a 0.25% H₂SO₄ concentration.

-

Reaction Conditions : Vigorously stir the biphasic mixture at a controlled temperature. A temperature of 50°C for a reaction time of 5 hours has been shown to achieve high conversion efficiency and purity.

-

Workup : After the reaction is complete, neutralize the mixture. The organic layer is then separated.

-

Purification : The crude product, containing a mixture of p-menthane-3,8-diol isomers, can be purified using column chromatography on silica gel to isolate the specific stereoisomers, including Neomenthoglycol.

Methodology for Analysis

The analysis and quantification of Neomenthoglycol in a sample are typically performed using chromatographic techniques.

-

Sample Preparation : The essential oil or purified sample is diluted in a suitable organic solvent, such as hexane (B92381) or ethyl acetate.

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

-

Injection : An aliquot of the prepared sample is injected into the GC system.

-

Separation : The components are separated on a capillary column (e.g., HP-5MS) based on their boiling points and polarity. A typical temperature program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).

-

Detection : The separated components are detected by a mass spectrometer, which provides both mass-to-charge ratio and fragmentation patterns, allowing for confident identification by comparison to spectral libraries and standards.

-

Proposed Mechanism of Action as an Insect Repellent

Neomenthoglycol (as p-Menthane-3,8-diol or PMD) is a highly effective, plant-based insect repellent. Its mechanism of action is believed to involve the disruption of an insect's sensory apparatus, primarily the olfactory system.

Caption: Proposed mechanism of action for insect repellency.

The repellent has a strong odor that is unpleasant to insects, creating a deterrent barrier. More specifically, it is thought to interfere with the insect's sensory receptors, confusing their ability to locate a host. This may occur by blocking the receptors that detect human kairomones (like 1-octen-3-ol (B46169) in sweat), effectively making the host "invisible" to the insect, or by activating other neural pathways that trigger an avoidance response. This dual action of masking host attractants and creating an aversive signal makes it a potent repellent.

References

An In-Depth Technical Guide to Neomenthoglycol (p-Menthane-3,8-diol)

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification and Properties

Neomenthoglycol (B13438), systematically known as (1S,2R,5R)-2-(1-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol, and more commonly referred to as p-menthane-3,8-diol (B45773) (PMD), is a naturally occurring monoterpenoid diol. It is the active ingredient responsible for the potent insect repellent properties of oil of lemon eucalyptus, derived from the leaves of Corymbia citriodora. This guide provides a comprehensive overview of its chemical characteristics, synthesis, biological activity, and safety profile, tailored for a scientific audience.

Molecular Structure:

Table 1: Core Substance Properties

| Property | Value | Reference |

| CAS Number | 3564-95-2 | [1] |

| Molecular Formula | C10H20O2 | [1] |

| Molecular Weight | 172.27 g/mol | [2] |

| IUPAC Name | (1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol | [2] |

| Synonyms | p-Menthane-3,8-diol (PMD), cis-p-Menthane-3,8-diol | [1] |

| Appearance | Colorless solid | |

| Boiling Point | 267.60 °C (estimated) | |

| Solubility in Water | 670.7 mg/L at 25 °C (estimated) |

Synthesis and Purification

The primary route for the synthesis of neomenthoglycol is the acid-catalyzed cyclization of citronellal (B1669106). This process can be tailored to favor the formation of the desired stereoisomers.

Experimental Protocol: Acid-Catalyzed Cyclization of Citronellal

This protocol describes the synthesis of p-menthane-3,8-diol from citronellal-rich essential oil, such as that from Eucalyptus citriodora.

Materials:

-

Citronellal-rich essential oil (e.g., from Eucalyptus citriodora)

-

Sulfuric acid (H₂SO₄), 0.25% aqueous solution

-

n-Heptane

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

-

250 mL two-necked round-bottom flask

-

Magnetic stirrer and heating mantle

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

Freezer or cooling bath

Procedure:

-

Reaction Setup: In a 250 mL two-necked flask equipped with a magnetic stirrer and reflux condenser, combine 25 g of citronellal-rich essential oil with a 3:1 weight ratio of 0.25% aqueous sulfuric acid.

-

Reaction: Vigorously stir the biphasic mixture at 50°C for 5 to 11 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the citronellal is consumed (as indicated by TLC), cool the reaction mixture to room temperature.

-

Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer.

-

Washing: Wash the organic layer with deionized water to remove any residual acid.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent using a rotary evaporator.

-

Purification by Crystallization: Dissolve the crude product in a minimal amount of n-heptane and cool to -50°C for 20 hours to induce crystallization of p-menthane-3,8-diol.

-

Isolation: Isolate the purified crystals by filtration.

Experimental Workflow: Synthesis and Purification

References

The Natural Occurrence and Analysis of Neomenthoglycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neomenthoglycol, scientifically known as cis-p-menthane-3,8-diol, is a naturally occurring monoterpenoid diol. It is one of the stereoisomers of p-menthane-3,8-diol (B45773) (PMD), a compound that has garnered significant attention for its potent insect-repellent properties, often compared to the synthetic repellent DEET.[1] This technical guide provides an in-depth overview of the natural sources, occurrence, and analytical methodologies for Neomenthoglycol, aimed at professionals in research, and drug development.

Neomenthoglycol is a colorless compound with a faint menthol-like odor.[2] Its molecular structure, characterized by a cyclohexane (B81311) ring with hydroxyl groups at positions 3 and 8, gives rise to eight possible stereoisomers.[1][2] The cis- and trans- isomers are the most significant, with research indicating that the cis- isomers, including Neomenthoglycol, may exhibit higher biological activity in some applications.

Natural Sources and Occurrence of Neomenthoglycol

Neomenthoglycol is found in the essential oils of a limited number of plants. The primary and most well-documented natural source is the lemon eucalyptus tree, Corymbia citriodora (formerly Eucalyptus citriodora).[3] While present, the concentration of total p-menthane-3,8-diol (a mixture of isomers including Neomenthoglycol) in the raw essential oil is typically low.

Other reported natural sources of p-menthane-3,8-diol include plants from the Litsea and Schisandra genera. However, detailed quantitative analysis specifying the proportion of the Neomenthoglycol isomer in these sources is not extensively documented in current literature.

It is important to note that the concentration of Neomenthoglycol in Corymbia citriodora leaves can increase as the leaves age. This is due to the natural cyclization of citronellal (B1669106), a major component of the essential oil, into a mixture of cis- and trans- isomers of p-menthane-3,8-diol. Consequently, commercial preparations of PMD-rich oil, often marketed as Oil of Lemon Eucalyptus (OLE), are typically produced by a refining process that enhances the conversion of citronellal to PMD, significantly increasing its concentration.

Quantitative Data on Neomenthoglycol and its Isomers

The following table summarizes the available quantitative data on the occurrence of p-menthane-3,8-diol in its primary natural source. It is critical to understand that these values typically represent the total concentration of all PMD isomers, of which Neomenthoglycol is a constituent.

| Natural Source | Part of Source | Compound | Concentration/Yield | Notes |

| Corymbia citriodora | Leaves (raw essential oil) | p-Menthane-3,8-diol (total isomers) | 1-2% | The raw, unrefined essential oil has a low concentration of PMD. |

| Corymbia citriodora | Air-dried leaves | p-Menthane-3,8-diol (total isomers) | Up to 0.32% (w/w) | Yield of the diol from the plant material. |

| Refined Oil of Lemon Eucalyptus (OLE) | Processed essential oil | p-Menthane-3,8-diol (total isomers) | Up to 70% | Concentration is significantly increased through the conversion of citronellal. |

Experimental Protocols

Extraction of Essential Oil from Corymbia citriodora Leaves

This protocol describes the extraction of the essential oil containing Neomenthoglycol from the leaves of Corymbia citriodora via steam distillation.

Materials and Equipment:

-

Fresh or air-dried leaves of Corymbia citriodora

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

-

Distilled water

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Glass storage vials

Procedure:

-

Preparation of Plant Material: Weigh a known quantity of Corymbia citriodora leaves. The leaves can be used whole or coarsely chopped to increase the surface area for extraction.

-

Apparatus Setup: Assemble the steam distillation apparatus. Fill the boiling flask with distilled water to approximately two-thirds of its volume. Place the prepared plant material into the biomass flask.

-

Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, volatilizing the essential oils.

-

Condensation and Collection: The steam and essential oil vapor mixture will travel to the condenser, where it will cool and return to a liquid state. Collect the distillate, which will consist of an aqueous layer (hydrosol) and an upper layer of essential oil.

-

Separation: Transfer the collected distillate to a separatory funnel. Allow the layers to separate completely. Drain and discard the lower aqueous layer.

-

Drying: Collect the essential oil layer and dry it by adding a small amount of anhydrous sodium sulfate. Swirl the mixture and then decant the dried oil into a clean, airtight glass vial for storage.

Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the extracted essential oil to identify and quantify Neomenthoglycol.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., HP-5MS)

-

Helium (carrier gas)

-

Neomenthoglycol (cis-p-menthane-3,8-diol) analytical standard

-

Ethanol or other suitable solvent

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

GC vials

Procedure:

-

Standard Preparation: Prepare a stock solution of the Neomenthoglycol analytical standard in a suitable solvent (e.g., 1000 µg/mL in ethanol). From the stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh a known amount of the extracted essential oil and dissolve it in a known volume of solvent in a volumetric flask. If necessary, filter the solution through a syringe filter to remove any particulate matter.

-

GC-MS Analysis:

-

Injection: Inject a known volume (e.g., 1 µL) of the prepared sample and each calibration standard into the GC-MS system.

-

Chromatographic Conditions: Set the GC oven temperature program to achieve separation of the components. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period. Set the injector and detector temperatures appropriately.

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds.

-

-

Data Analysis:

-

Identification: Identify the Neomenthoglycol peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the Neomenthoglycol standard against its concentration. Use the calibration curve to determine the concentration of Neomenthoglycol in the essential oil sample.

-

Separation of cis and trans Isomers

For studies requiring the isolated Neomenthoglycol isomer, separation from the trans-isomer can be achieved using column chromatography.

Materials and Equipment:

-

Glass chromatography column

-

Silica (B1680970) gel (for column chromatography)

-

Solvent system (e.g., n-hexane:ethyl acetate)

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.

-

Sample Loading: Dissolve a known amount of the essential oil or PMD mixture in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with the chosen solvent system. The different isomers will travel down the column at different rates.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the collected fractions by a suitable method (e.g., TLC or GC-MS) to identify the fractions containing the purified Neomenthoglycol (cis-isomer).

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the isolated Neomenthoglycol.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of Neomenthoglycol from Corymbia citriodora.

Caption: Workflow for Neomenthoglycol extraction, analysis, and purification.

References

An In-depth Technical Guide to the Stereoisomers of p-Methane-3,8-diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of p-menthane-3,8-diol (B45773) (PMD), a naturally occurring monoterpenoid with significant application as an insect repellent. PMD is the active ingredient in oil of lemon eucalyptus and is considered a biopesticide alternative to synthetic repellents like DEET.[1][2] A thorough understanding of its stereochemistry is critical, as the biological activity of PMD is intrinsically linked to its molecular structure.[1]

Chemical Structure and Stereoisomerism

p-Menthane-3,8-diol is built on a p-menthane (B155814) backbone, which is a cyclohexane (B81311) ring substituted with a methyl group at position 1 and an isopropyl group at position 4.[1] The PMD structure is further functionalized with two hydroxyl groups, one on the cyclohexane ring at position 3 and the other on the isopropyl side chain at position 8.[1] The IUPAC name for this compound is 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol.

The molecule possesses three chiral centers, which gives rise to 2³ or eight possible stereoisomers. These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). A primary classification of these diastereomers is based on the relative orientation of the hydroxyl group at position 3 and the 2-hydroxypropan-2-yl group at position 1, leading to cis and trans isomers.

Below is a diagram illustrating the stereoisomeric relationships of p-menthane-3,8-diol.

Caption: Stereoisomeric relationships of p-Menthane-3,8-diol.

Quantitative Data of p-Menthane-3,8-diol Stereoisomers

The physical and spectroscopic properties of the p-menthane-3,8-diol isomers vary, which is critical for their separation and characterization. The following tables summarize key quantitative data for the cis and trans diastereomers.

Table 1: Physical Properties of p-Menthane-3,8-diol Isomers

| Property | cis-p-Menthane-3,8-diol | trans-p-Menthane-3,8-diol | General Mixture |

| Molecular Formula | C₁₀H₂₀O₂ | C₁₀H₂₀O₂ | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol | 172.26 g/mol | 172.26 g/mol |

| Melting Point (°C) | 67.5 - 68.0 | 82-83 | |

| Specific Rotation [α]D | +9.6 and -9.1 | ||

| Density (g/cm³) | 1.009 | ||

| Boiling Point (°C) | 267.6 at 760 mmHg | ||

| Flash Point (°C) | 120.7 | ||

| CAS Number | 3564-98-5 | 42822-86-6 |

Note: Discrepancies in the melting point for the trans-isomer exist in the literature, which may be due to differences in the specific enantiomeric composition or purity of the samples analyzed.

Table 2: Spectroscopic Data for p-Menthane-3,8-diol Isomers

| Isomer | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| (cis)-p-Menthane-3,8-diol | 0.87 (d, J=6.35 Hz, 3 H), 0.89 - 0.94 (m, 1 H), 1.05 (ddd, J=14.53, 12.70, 2.08 Hz, 1 H), 1.12 - 1.18 (m, 1 H) 1.22 (s, 3 H), 1.35 (s, 3 H), 1.63 - 1.75 (m, 2 H), 1.75 - 1.88 (m, 3 H), 3.14 (s, 1 H), 3.41 (br,s, 1 H), 4.40 (br,s, 1 H) | 20.21, 22.15, 25.52, 28.71, 28.86, 34.80, 42.44, 48.20, 67.96, 73.19 |

| (trans)-p-Menthane-3,8-diol | 21.93, 23.61, 27.00, 29.92, 31.31, 34.49, 44.41, 53.27, 72.83, 74.97 |

Experimental Protocols

The industrial synthesis of PMD is commonly achieved through the acid-catalyzed intramolecular cyclization and hydration of citronellal, a monoterpenoid aldehyde derived from the essential oil of Corymbia citriodora. The reaction conditions can be tuned to favor the formation of specific stereoisomers.

Synthesis of p-Menthane-3,8-diols from Citronellal

Objective: To synthesize a mixture of cis- and trans-p-menthane-3,8-diol from citronellal.

Materials:

-

Citronellal (95%)

-

Sulfuric acid (H₂SO₄)

-

Deionized water

-

Sodium bicarbonate (or other suitable base for neutralization)

-

Anhydrous magnesium sulfate (B86663) (or other drying agent)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Methodology:

-

Reactant Preparation: Citronellal is added to an aqueous solution containing a catalytic amount of acid. Sulfuric acid is commonly used. For the synthesis of (+)-cis-p-menthane-3,8-diol, R-Citronellal is added to a solution of sulfuric acid in a water and acetone mixture at -78 °C. One study optimized the reaction at 50°C for 5 hours with a weight ratio of 3:1 for 0.25% H₂SO₄ to essential oil to achieve a high PMD yield.

-

Reaction: The mixture is stirred at a controlled temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: After the reaction is complete, the mixture is neutralized with a suitable base, such as sodium bicarbonate solution.

-

Extraction: The aqueous mixture is extracted with an organic solvent. The organic layers are combined.

-

Drying and Solvent Removal: The combined organic phase is dried over a drying agent like anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which is a mixture of cis and trans isomers.

Separation and Purification of p-Menthane-3,8-diol Isomers

Objective: To separate the cis and trans diastereomers from the crude product mixture.

Materials:

-

Crude PMD mixture

-

Silica (B1680970) gel for column chromatography

-

Eluent (e.g., a mixture of n-hexane and ethyl acetate)

-

TLC plates

Methodology:

-

Chromatographic Separation: The diastereomeric mixture of cis- and trans-PMD can be separated using column chromatography on silica gel.

-

Fraction Collection and Monitoring: Fractions are collected and monitored by TLC to identify the separated isomers.

-

Structural Analysis: The purified isomers are structurally characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The following diagram illustrates a typical workflow for the synthesis and purification of PMD isomers.

Caption: Synthesis and purification workflow for PMD isomers.

Structure-Activity Relationship in Insect Repellency

Research has shown that the repellent activity of PMD against mosquitoes, such as Anopheles gambiae and Aedes albopictus, is dependent on its stereochemistry. Interestingly, some studies have found that all four tested stereoisomers ((+)-trans, (-)-trans, (-)-cis, and (+)-cis) were equally active against Anopheles gambiae. However, other research focusing on Aedes albopictus has demonstrated that (1R)-(+)-cis-PMD exhibits the highest and most prolonged repellency. This suggests that the interaction between PMD isomers and insect odorant receptors may be species-specific. The presence of both hydroxyl groups at positions 3 and 8 is considered important for the repellent activity.

The following diagram illustrates the logical relationship between the stereoisomers and their reported insect repellent activity.

Caption: Logical flow of PMD isomer activity.

References

Neomenthoglycol: A Comprehensive Technical Guide to its Discovery, History, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neomenthoglycol (B13438), known more systematically as cis-p-menthane-3,8-diol, is a naturally derived bicyclic monoterpenoid celebrated for its potent insect repellent properties.[1] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanism of action of neomenthoglycol. It is designed to serve as a core resource, presenting detailed experimental protocols, quantitative data, and visualizations of its biological interactions. The information compiled herein is intended to support ongoing research and development in the fields of natural product chemistry, entomology, and public health.

Discovery and History

The journey of neomenthoglycol from a component of traditional herbal remedies to a scientifically validated and commercially significant biopesticide is a testament to the synergy of ethnobotany and modern chemistry.

Ethnobotanical Origins: The repellent properties of the lemon eucalyptus tree, Corymbia citriodora (formerly Eucalyptus citriodora), have been recognized for centuries.[2] In China, a product known as Quwenling, derived from this plant, has a long history of use as an effective insect repellent.[3] This traditional knowledge laid the groundwork for the later scientific investigation into the plant's active constituents.

Scientific Discovery: The specific insect repellent effect of what would come to be known as p-menthane-3,8-diol (B45773) (PMD), the primary active ingredient in refined oil of lemon eucalyptus, was scientifically identified by the chemical industry in the 1960s.[4] Subsequent research confirmed that PMD was the key compound responsible for the repellent activity.[1]

Early Synthesis and Characterization: The chemical synthesis of p-menthane-3,8-diol predates the full realization of its insect repellent efficacy. Early pioneering work in the late 19th and early 20th centuries by chemists such as P. Barbier, G. Leser, and O. Wallach explored the acid-catalyzed cyclization of citronellal (B1669106), a major component of C. citriodora oil, which yields p-menthane-3,8-diol. These foundational studies were crucial for developing the efficient synthetic routes used today.

Regulatory Recognition: The efficacy and favorable safety profile of PMD have led to its recognition by major regulatory bodies. In the United States, the Environmental Protection Agency (EPA) has registered refined oil of lemon eucalyptus (OLE), which is rich in PMD, as a biopesticide. Furthermore, the Centers for Disease Control and Prevention (CDC) recommends PMD as an effective alternative to synthetic repellents like DEET.

Physicochemical and Spectroscopic Data

Neomenthoglycol is a colorless, crystalline solid with a faint, minty, herbaceous odor. It is a diol and a terpenoid with the chemical formula C₁₀H₂₀O₂. The presence of three chiral centers results in eight possible stereoisomers. The tables below summarize key physicochemical and spectroscopic data for neomenthoglycol (cis-p-menthane-3,8-diol) and its isomers.

Table 1: Physicochemical Properties of p-Menthane-3,8-diol Isomers

| Property | cis-p-Menthane-3,8-diol (Neomenthoglycol) | trans-p-Menthane-3,8-diol |

| Molecular Formula | C₁₀H₂₀O₂ | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol | 172.26 g/mol |

| Melting Point | 82 °C | 34-35 °C |

| Boiling Point | 267.60 °C (est.) | 266-268 °C |

| Density | Not readily available | 0.976-0.982 g/cm³ @ 25°C |

| logP (o/w) | 1.370 (est.) | Not readily available |

| Water Solubility | 670.7 mg/L @ 25 °C (est.) | Slightly soluble |

Note: Discrepancies in the melting point for the trans-isomer exist in the literature, which may be due to differences in the specific enantiomeric composition or purity of the samples analyzed.

Table 2: Spectroscopic Data for Neomenthoglycol (cis-p-Menthane-3,8-diol)

| Technique | Key Features and Expected Chemical Shifts (δ) or Wavenumbers (cm⁻¹) |

| ¹H NMR | Complex multiplets for cyclohexyl protons (δ 0.8-2.0 ppm), singlets for the two methyl groups on the isopropyl side chain (around δ 1.1-1.3 ppm), a doublet for the methyl group on the cyclohexane (B81311) ring (around δ 0.9 ppm), and a signal for the proton on the carbon bearing the secondary alcohol. |

| ¹³C NMR | Signals for the ten carbon atoms, including those of the methyl groups (δ 20-30 ppm), the cyclohexane ring carbons (δ 20-50 ppm), the carbon bearing the secondary alcohol (around δ 67 ppm), and the quaternary carbon of the isopropyl group (around δ 73 ppm). |

| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) at m/z 172. Key fragmentation peaks would likely correspond to the loss of water (m/z 154) and the loss of the hydroxyisopropyl group. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups. C-H stretching vibrations in the 2850-3000 cm⁻¹ region. |

Experimental Protocols

Extraction of Citronellal-rich Essential Oil from Corymbia citriodora by Steam Distillation

This protocol describes a general method for the laboratory-scale extraction of essential oil from Corymbia citriodora leaves, which is rich in citronellal, the precursor for PMD synthesis.

Materials:

-

Fresh or dried leaves of Corymbia citriodora

-

Steam distillation apparatus

-

Water

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

Methodology:

-

Preparation of Plant Material: The leaves are harvested and can be used fresh or air-dried. Drying may increase the yield of essential oil. The leaves should be crushed or coarsely ground to increase the surface area for extraction.

-

Steam Distillation: The plant material is packed into the still of the steam distillation apparatus. Steam is passed through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The mixture of steam and essential oil vapor is passed through a condenser, which cools the vapor and converts it back into a liquid.

-

Separation: The condensed liquid, a mixture of water and essential oil, is collected. As the essential oil is immiscible with water, it will form a separate layer. The mixture is transferred to a separatory funnel, and the aqueous layer is drained off.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Concentration: The solvent (if any was used for extraction) is removed using a rotary evaporator under reduced pressure to yield the pure essential oil.

-

Analysis: The composition of the essential oil, particularly the citronellal content, is determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis of p-Menthane-3,8-diol via Acid-Catalyzed Cyclization of Citronellal

The industrial synthesis of PMD is commonly achieved through the acid-catalyzed intramolecular cyclization and hydration of citronellal.

Materials:

-

(+)-Citronellal (or essential oil of C. citriodora with known citronellal content)

-

Sulfuric acid (H₂SO₄), 0.25% aqueous solution

-

n-Heptane

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Reaction flask with magnetic stirrer and temperature control

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Methodology:

-

Reaction Setup: In a reaction flask, the citronellal-containing essential oil is mixed with a 0.25% aqueous solution of sulfuric acid in a 1:3 weight ratio of essential oil to acid solution.

-

Reaction Conditions: The reaction mixture is stirred vigorously at 50°C for 5 hours to achieve high conversion.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and neutralized by washing with a saturated sodium bicarbonate solution. The organic layer containing the mixture of p-menthane-3,8-diol isomers is separated from the aqueous layer using a separatory funnel.

-

Drying and Solvent Removal: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification by Crystallization: The crude product is dissolved in a minimal amount of hot n-heptane. The solution is then cooled to -50°C for 20 hours to induce crystallization of the p-menthane-3,8-diols.

-

Isolation and Analysis: The crystals are isolated by vacuum filtration, washed with cold n-heptane, and dried under vacuum. The purity and isomeric ratio (cis/trans) of the product can be determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Table 3: Quantitative Data from a Representative Synthesis of p-Menthane-3,8-diol

| Parameter | Value | Reference |

| Starting Material | (+)-Citronellal | |

| Catalyst | 0.5 wt% aqueous H₂SO₄ | |

| Reaction Temperature | 40°C | |

| Reaction Time | 6 hours | |

| Conversion of Citronellal | 96.0% | |

| Selectivity for p-Menthane-3,8-diol | 92.8% | |

| Yield of p-Menthane-3,8-diol | 79% | |

| Purity of Final Product | 99.0% | |

| cis/trans Ratio | 64.9/35.1 |

Mechanism of Action and Signaling Pathways

The insect repellent activity of neomenthoglycol is primarily attributed to its interaction with the olfactory system of insects. It acts as a spatial repellent, creating a vapor barrier that deters insects from landing and biting. The mechanism involves the disruption of the insect's ability to detect human hosts by interfering with their olfactory receptors.

Caption: Proposed mechanism of action for p-menthane-3,8-diol as an insect repellent.

The diagram illustrates that neomenthoglycol likely interacts with odorant receptors on the antennae of insects. This interaction disrupts the normal signaling pathway that is activated by host cues, leading to an altered neuronal response. This altered signal is processed in the insect's brain, ultimately resulting in avoidance behavior, thereby repelling the insect.

Conclusion

Neomenthoglycol (cis-p-menthane-3,8-diol) stands as a highly effective and scientifically validated natural insect repellent. Its history, rooted in traditional medicine and advanced by modern chemical synthesis, provides a compelling case study in natural product development. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals engaged in the development of novel and improved insect repellent formulations. Further research into the specific odorant receptors that interact with neomenthoglycol and the downstream signaling pathways will undoubtedly provide deeper insights into its mode of action and may pave the way for the design of even more potent and selective bio-rational repellents.

References

- 1. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Neomenthoglycol (CAS 3564-95-2) - High-Purity Standard [benchchem.com]

- 3. CA2699446C - Composition containing p-menthane-3, 8-diol and its use as insect repellent - Google Patents [patents.google.com]

- 4. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]

Neomenthoglycol as a Chiral Building Block in Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral building blocks are fundamental components in modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. Neomenthoglycol (B13438), a naturally derived monoterpenoid diol, presents itself as a valuable and readily available chiral starting material.[1] Its rigid cyclohexane (B81311) backbone and defined stereocenters make it an attractive candidate for use as a chiral auxiliary to control the stereochemical outcome of asymmetric transformations. This technical guide provides a comprehensive overview of the properties of neomenthoglycol and explores its potential application as a chiral building block in synthesis, drawing upon established methodologies for structurally similar chiral auxiliaries.

Core Properties of Neomenthoglycol

Neomenthoglycol, systematically named (1S,2R,5R)-2-(1-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol, possesses a well-defined stereochemistry that makes it a valuable asset in asymmetric synthesis.[1]

| Property | Value |

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol |

| Purity | >95% (analytical standard)[1] |

| Synonyms | cis-p-Menthane-3,8-diol |

Neomenthoglycol in Asymmetric Synthesis: A Chiral Auxiliary Approach

The fundamental principle of using a chiral auxiliary involves the temporary covalent attachment of the chiral molecule to a prochiral substrate. This induces a facial bias, directing the approach of a reagent to one side of the molecule, thereby leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product. While specific examples detailing the use of neomenthoglycol as a chiral auxiliary are not extensively documented in peer-reviewed literature, the closely related and structurally similar compound, (+)-neomenthol, has been successfully employed in a variety of asymmetric transformations.[2][3] The experimental protocols detailed below are based on the established use of (+)-neomenthol and serve as a practical guide for the potential application of neomenthoglycol.

General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

The process of utilizing a chiral auxiliary like neomenthoglycol can be broken down into three key stages: attachment of the auxiliary, diastereoselective reaction, and cleavage of the auxiliary.

Caption: General workflow for asymmetric synthesis using neomenthoglycol.

Experimental Protocols

The following protocols are adapted from established procedures for (+)-neomenthol and are presented as a guide for the application of neomenthoglycol in similar transformations.

Protocol 1: Synthesis of a Chiral Dienophile for Asymmetric Diels-Alder Reactions

This protocol describes the esterification of a chiral alcohol with acryloyl chloride to form a chiral dienophile, a key component in asymmetric Diels-Alder reactions.

Materials:

-

Neomenthoglycol

-

Acryloyl chloride

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve neomenthoglycol (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude neomenthoglycol acrylate (B77674).

Caption: Workflow for the synthesis of neomenthoglycol acrylate.

Protocol 2: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

This protocol outlines a typical procedure for a Lewis acid-catalyzed Diels-Alder reaction using a chiral acrylate ester.

Materials:

-

Neomenthoglycol acrylate (from Protocol 1)

-

Diene (e.g., cyclopentadiene, isoprene)

-

Lewis Acid (e.g., diethylaluminum chloride, titanium tetrachloride)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

-

Dissolve the neomenthoglycol acrylate (1.0 equivalent) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add the Lewis acid (1.0-1.2 equivalents) to the stirred solution.

-

After stirring for 15-30 minutes, add the diene (1.5-2.0 equivalents).

-

Stir the reaction mixture at -78 °C for 4-8 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis.

| Diene | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Diastereomeric Ratio (endo:exo) |

| Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | 4 | Data not available for neomenthoglycol |

| Isoprene | TiCl₄ | Toluene | -78 | 6 | Data not available for neomenthoglycol |

Note: The diastereoselectivity with (+)-neomenthol itself is often modest. Higher selectivities are typically achieved with more sterically demanding auxiliaries.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the saponification of the ester to release the chiral carboxylic acid and recover the neomenthoglycol auxiliary.

Materials:

-

Diels-Alder adduct (from Protocol 2)

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the Diels-Alder adduct (1.0 equivalent) in a mixture of THF and water.

-

Add lithium hydroxide (2.0-3.0 equivalents) to the solution.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl to pH ~2.

-

Extract the aqueous layer with ethyl acetate.

-

The organic layer contains the chiral carboxylic acid.

-

The aqueous layer can be further extracted to recover the neomenthoglycol auxiliary.

Caption: Workflow for the cleavage of the neomenthoglycol auxiliary.

Conclusion and Future Outlook

Neomenthoglycol, with its well-defined stereochemistry and availability from natural sources, holds significant promise as a chiral building block in asymmetric synthesis. While direct applications as a chiral auxiliary are not yet widely reported, the established methodologies for the structurally analogous (+)-neomenthol provide a strong foundation for its use in diastereoselective reactions such as Diels-Alder cycloadditions and alkylations.

Further research is warranted to explore the full potential of neomenthoglycol and its derivatives in asymmetric synthesis. The development of novel derivatives with enhanced steric bulk could lead to improved diastereoselectivities. As the demand for enantiomerically pure compounds in the pharmaceutical and other fine chemical industries continues to grow, the exploration of readily available and cost-effective chiral building blocks like neomenthoglycol will undoubtedly be a key area of investigation. This guide serves as a foundational resource to encourage and facilitate such explorations by providing a clear overview and detailed, adaptable experimental protocols.

References

An In-depth Technical Guide to the Therapeutic Potential of Neomenthoglycol (cis-p-Menthane-3,8-diol)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Neomenthoglycol (B13438), chemically known as (1S,2R,5R)-2-(1-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol, is a naturally occurring monoterpenoid diol.[1] It is a specific stereoisomer of p-Menthane-3,8-diol (B45773) (PMD).[1] Found in plants such as Corymbia citriodora (lemon eucalyptus), Neomenthoglycol is gaining significant interest for its biological activities.[1][2] While research is ongoing, its most well-documented application is as a highly effective insect repellent, with performance often compared to the synthetic standard, DEET.[1] This guide provides a comprehensive overview of its known properties, synthesis, mechanisms of action, and potential therapeutic applications, with a focus on its established role in insect repellency. Although primarily known for this function, its chemical nature as a terpenoid suggests potential for other biological activities, though specific studies in these areas are currently limited.

Core Properties and Identification

Neomenthoglycol is a bicyclic organic compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . It is recognized as a high-purity analytical standard used for the identification and quantification of related p-menthane (B155814) compounds.

| Property | Value |

| IUPAC Name | (1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |

| Synonyms | Neomenthoglycol, cis-p-Menthane-3,8-diol |

| CAS Number | 3564-95-2 |

| Molecular Formula | C10H20O2 |

| Molecular Weight | 172.26 g/mol |

Synthesis of Neomenthoglycol (p-Menthane-3,8-diol)

The primary method for synthesizing p-Menthane-3,8-diol, including the neomenthoglycol isomer, is through the acid-catalyzed cyclization of (+)-citronellal. Citronellal is a major component of essential oils from plants like Corymbia citriodora.

Experimental Protocol: Acid-Catalyzed Cyclization of (+)-Citronellal

This protocol describes the conversion of (+)-citronellal into a mixture of p-menthane-3,8-diol stereoisomers.

Materials and Equipment:

-

(+)-Citronellal (or citronellal-rich essential oil)

-

Dilute aqueous sulfuric acid (e.g., 0.25% w/w)

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle with temperature control

-

Separatory funnel

-

Sodium bicarbonate solution (e.g., 5% w/v)

-

Organic solvent for extraction (e.g., n-heptane or toluene)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

-

Rotary evaporator

-

Crystallization dish and freezer/cooling bath

Procedure:

-

Reaction Setup: Combine (+)-citronellal with the aqueous sulfuric acid solution in the round-bottom flask.

-

Heating and Stirring: Heat the mixture to 50°C while stirring continuously. Maintain this temperature for several hours (e.g., 11 hours) to ensure high conversion.

-

Neutralization: After cooling, transfer the reaction mixture to a separatory funnel and neutralize the acid by washing with a 5% sodium bicarbonate solution.

-

Extraction: Extract the p-menthane-3,8-diol from the aqueous layer using an organic solvent like n-heptane.

-

Drying: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate to remove residual water.

-

Solvent Removal: Concentrate the solution using a rotary evaporator to remove the organic solvent.

-

Purification: The resulting mixture of PMD isomers can be purified by crystallization. Dissolve the crude product in a minimal amount of hot solvent and cool slowly to allow for the formation of crystals.

Caption: General workflow for the synthesis of p-Menthane-3,8-diol.

Primary Therapeutic Application: Insect Repellency

The most extensively studied biological activity of Neomenthoglycol (as a component of PMD) is its efficacy as an insect repellent against a wide range of arthropods.

Mechanism of Action

The exact mechanism of action for PMD's repellent properties is not fully understood but is believed to involve interactions with the olfactory systems of insects. It is hypothesized that the molecule interferes with an insect's ability to detect host cues like carbon dioxide and skin odors. This interference likely occurs through the binding and modulation of odorant receptors in the insect's sensory neurons, disrupting the sensory input and leading to an avoidance response. The stereochemistry of the PMD isomers, including neomenthoglycol, appears to be crucial, suggesting that the three-dimensional shape of the molecule is vital for effective binding to these receptors.

Caption: Proposed mechanism of action for insect repellency.

Efficacy Data

Studies have demonstrated that various stereoisomers of p-Menthane-3,8-diol exhibit significant repellent activity against different mosquito species.

| Activity | Target Organism | Key Findings |

| Insect Repellent | Aedes albopictus (Asian tiger mosquito) | The (1R)-(+)-cis-PMD isomer shows the highest repellency index compared to other stereoisomers. |

| Insect Repellent | Anopheles gambiae (Malaria mosquito) | All four tested stereoisomers demonstrated equal repellent activity. |

Other Potential Therapeutic Applications

While less documented, the chemical structure of Neomenthoglycol suggests potential for other pharmacological effects, aligning with activities observed in other terpenoids and menthol (B31143) derivatives.

-

Anti-inflammatory Effects: Menthol and its derivatives are known to possess anti-inflammatory properties by modulating key signaling pathways. The diol structure of neomenthoglycol could contribute to similar activities, although specific research is needed.

-

Analgesic Effects: Many menthol-related compounds provide analgesic or pain-relieving effects, often by interacting with transient receptor potential (TRP) channels, particularly TRPM8, which is responsible for the sensation of cold.

-

Antimicrobial Properties: Some terpenoids and menthol isomers have been investigated for their antibacterial activities. This suggests a potential avenue for future research into Neomenthoglycol's efficacy against various pathogens.

-

Drug Permeation Enhancement: Menthol derivatives are also utilized as penetration enhancers in transdermal drug delivery systems.

It is critical to note that while these applications are plausible based on the compound's chemical class, they remain largely speculative for Neomenthoglycol itself and require dedicated experimental validation. The compound is currently intended for research use only and not for direct diagnostic or therapeutic purposes in humans or animals.

References

Methodological & Application

Application Note: Synthesis of Neomenthoglycol from Citronellal

Audience: Researchers, scientists, and drug development professionals.

Introduction Neomenthoglycol (B13438), also known as p-menthane-3,8-diol (B45773) (PMD), is a monoterpenoid diol with significant applications, most notably as an effective and natural insect repellent.[1] Its synthesis from readily available citronellal (B1669106) is a key process for obtaining this valuable compound. This document provides a detailed protocol for the synthesis of neomenthoglycol from citronellal, focusing on a sustainable approach using heterogeneous acid catalysis. The synthesis is a two-step process involving the initial cyclization of citronellal to form isopulegol (B1217435), followed by the hydration of isopulegol to yield neomenthoglycol. A one-pot synthesis method is also discussed.

Overall Reaction Scheme

The conversion of citronellal to neomenthoglycol proceeds through an initial acid-catalyzed intramolecular ene reaction to form isopulegol, which is then hydrated across the double bond to yield the final diol product.

References

Application Notes and Protocols for the Acid-Catalyzed Cyclization of Citronellal to p-Menthane-3,8-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane-3,8-diol (B45773) (PMD) is a highly effective, naturally derived insect repellent. Its synthesis from citronellal (B1669106), a readily available monoterpenoid found in essential oils like that of Corymbia citriodora (lemon eucalyptus), is a topic of significant interest. The primary route for this transformation is an acid-catalyzed intramolecular cyclization. This document provides detailed application notes and experimental protocols for the synthesis of PMD from citronellal, focusing on the acid-catalyzed cyclization, and is intended for use by researchers, scientists, and drug development professionals.

The synthesis is a classic example of an acid-catalyzed intramolecular Prins-type cyclization followed by hydration.[1] The process begins with the protonation of the aldehyde group in citronellal, which then acts as an electrophile. The double bond within the citronellal molecule functions as a nucleophile, attacking the protonated carbonyl carbon to form a six-membered ring and a tertiary carbocation. This carbocation is subsequently hydrated to yield p-menthane-3,8-diol, typically as a mixture of cis and trans isomers.[1] The key intermediate in this reaction is isopulegol (B1217435), which is formed through the cyclization of citronellal and is then hydrated to the final diol product.[2] The choice of acid catalyst and reaction conditions can significantly influence the stereochemistry and yield of the final product.[2]

Reaction Mechanism and Experimental Workflow

The acid-catalyzed conversion of citronellal to p-menthane-3,8-diol follows a well-established reaction pathway. The general workflow for the synthesis involves reaction setup, monitoring, work-up, and purification.

Caption: Reaction pathway for the acid-catalyzed cyclization of citronellal.

Caption: Generalized workflow for the synthesis and purification of p-menthane-3,8-diol.

Data Presentation: Reaction Conditions and Product Distribution

The efficiency of the cyclization and the distribution of products are highly dependent on the reaction conditions. Below are tables summarizing quantitative data from various studies.

Table 1: Effect of Sulfuric Acid Concentration and Temperature on PMD Synthesis [3]

| H₂SO₄ Concentration (%) | Temperature (°C) | Reaction Time (hours) | PMD Purity (%) |

| 0.1 | 50 | 5 | Lower PMD selectivity |

| 0.25 | 50 | 5 | 96.38 |

| 0.5 | 50 | 5 | Increased by-products |

| 0.25 | 30 | 5 | Slower reaction rate |

| 0.25 | 70 | 5 | Increased by-products |

Table 2: Product Selectivity with Sulfuric Acid Catalyst

| Catalyst | Temperature (°C) | Time (h) | Citronellal Conversion (%) | p-Menthane-3,8-diol Selectivity (%) | Citronellal Acetal By-products (%) | Other By-products (%) |

| 0.25% H₂SO₄ | 50 | 11 | 97.9 | 92.3 | 2.7 | ~5.0 |

Table 3: Comparison of Different Acid Catalysts

| Catalyst | Substrate | Temperature (°C) | Time (h) | Conversion (%) | PMD Yield (%) |

| Sulfuric Acid (0.25%) | Citronellal | 50 | 11 | 97.9 | 80 (crystallized) |

| Lignin-Derived Carbon Acid | (±)-Citronellal | 50 | 24 | 97 | 86 |

| Carbon Dioxide in Water | Citronellal | Higher Temp. | - | Slightly Lower | - |

Note: Weaker acid sites on a catalyst tend to favor the formation of p-menthane-3,8-diol, while stronger acid sites may yield more of the isopulegol intermediate.

Experimental Protocols

The following are detailed protocols for the synthesis of p-menthane-3,8-diol using both a traditional mineral acid and a greener alternative.

Protocol 1: Synthesis using Sulfuric Acid

This protocol is based on an efficient and widely cited method for PMD synthesis.

Materials:

-

Eucalyptus citriodora essential oil or pure citronellal (25 g)

-

0.25% aqueous sulfuric acid solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

n-Heptane

-

Sodium bicarbonate solution (e.g., 5% w/v)

-

250 mL 2-necked round-bottom flask

-

Magnetic stir bar and stirrer/hotplate

-

Condenser

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 250 mL 2-necked round-bottom flask equipped with a magnetic stir bar and condenser, combine 25 g of citronellal or Eucalyptus citriodora essential oil and the desired volume of 0.25% aqueous sulfuric acid solution. A typical ratio of acid solution to oil is 3:1 by weight.

-

Reaction: Vigorously stir the biphasic mixture at 50°C for 5-11 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of citronellal.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The organic and aqueous layers will separate.

-

Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

-

Neutralization: Wash the organic phase with a sodium bicarbonate solution to remove any residual acid.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Crystallization: The crude product can be purified by crystallization from n-heptane at -50°C for 20 hours to yield purified p-menthane-3,8-diol.

Protocol 2: Greener Synthesis using Citric Acid

This protocol utilizes a weaker, more environmentally benign organic acid.

Materials:

-

Citronellal

-

Aqueous citric acid solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

n-Heptane

-

Standard reaction glassware as listed in Protocol 1

Procedure:

-

Reaction Setup: Combine citronellal and the aqueous citric acid solution in a round-bottom flask.

-

Reaction: Stir the mixture at a controlled temperature. Note that reaction times may be longer compared to sulfuric acid catalysis. Monitor the reaction by TLC.

-

Work-up and Purification: Follow steps 3-7 from Protocol 1 for the work-up and purification of the product.

Product Analysis

The purity and isomeric ratio (cis/trans) of the synthesized p-menthane-3,8-diol can be determined by Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic data can be used to confirm the structure of the cis and trans isomers.

Spectral Data for trans-p-menthane-3,8-diol:

-

Melting Point: 74 °C

-

IR (KBr) ν: 3270 cm⁻¹

-

¹H NMR: 0.8 (m, 3H, CH₃), 1.06 (s, 3H, CH₃), 1.09 (s, 3H, CH₃)

-

¹³C NMR: 20.27 (CH₂), 22.26 (CH₃), 25.22 (CH, C2), 28.29 (CH₃), 28.52 (CH₃), 34.74 (CH₂), 66.15 (C1), 48.8 (C5), 71.52 (C)

Troubleshooting

Caption: Troubleshooting workflow for p-menthane-3,8-diol synthesis.

Disclaimer: The information provided is for research use only. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with all applicable regulations.

References

Application Notes and Protocols: Purification of Neomenthoglycol by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neomenthoglycol (B13438), a stereoisomer of p-menthane-3,8-diol (B45773), is a valuable compound in various research and development sectors, including its use as an insect repellent. The synthesis of p-menthane-3,8-diol, typically via the acid-catalyzed cyclization of citronellal, often yields a mixture of stereoisomers and byproducts. For many applications, a high degree of purity of a specific isomer like neomenthoglycol is required. Recrystallization is a robust and scalable purification technique that leverages differences in solubility to isolate the desired compound from impurities. This document provides a detailed protocol for the purification of neomenthoglycol by recrystallization from a crude mixture of p-menthane-3,8-diol.

Principle of Recrystallization

Recrystallization is a purification technique for solid compounds. It involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller amounts or have different solubility profiles, remain dissolved in the solvent (mother liquor). The purified crystals are then isolated by filtration. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Quantitative Data Summary

The following tables summarize the typical quantitative data associated with the purification of p-menthane-3,8-diol, which contains neomenthoglycol, by recrystallization.

Table 1: Purity of p-Menthane-3,8-diol Before and After Recrystallization

| Sample | Purity (%) | Analytical Method |

| Crude Product | 76 - 96.4%[1][2] | Gas Chromatography (GC) |

| Recrystallized Product | > 96%[2][3] | Gas Chromatography (GC) |

Table 2: Recrystallization Process Parameters and Yield

| Parameter | Value | Reference |

| Recrystallization Solvent | n-Heptane | [3] |

| Crystallization Temperature | -50 °C | |

| Crystallization Time | 20 hours | |

| Typical Yield | ~80% |

Experimental Protocol

This protocol details the procedure for the purification of neomenthoglycol from a crude mixture of p-menthane-3,8-diol using n-heptane as the recrystallization solvent.

Materials and Equipment

-

Crude p-menthane-3,8-diol

-

n-Heptane (reagent grade)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Reflux condenser

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

-

Spatula

-

Beakers

-

Low-temperature cooling bath (e.g., dry ice/acetone or a cryocooler capable of reaching -50 °C)

-

Rotary evaporator (optional)

-

Gas Chromatograph (GC) for purity analysis

Recrystallization Procedure

-

Dissolution:

-

Place the crude p-menthane-3,8-diol in an Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of n-heptane to the flask. The ideal amount should be just enough to dissolve the solid at the boiling point of the solvent. It is recommended to start with a small volume and add more if needed.

-

Attach a reflux condenser to the flask.

-

Heat the mixture to the boiling point of n-heptane (approximately 98 °C) while stirring until the solid is completely dissolved. If undissolved solids remain, add small portions of hot n-heptane until a clear solution is obtained. Avoid adding a large excess of solvent, as this will reduce the yield.

-

-

Hot Filtration (if necessary):

-

If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter paper.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in a low-temperature cooling bath set to -50 °C.

-

Allow the solution to stand undisturbed at this temperature for approximately 20 hours to ensure complete crystallization.

-

-

Isolation of Crystals:

-

Set up a Buchner funnel with filter paper for vacuum filtration.

-

Wet the filter paper with a small amount of cold n-heptane.

-

Quickly pour the cold crystal slurry into the Buchner funnel and apply vacuum.

-

Wash the collected crystals with a small amount of ice-cold n-heptane to remove any residual mother liquor. Use a minimal amount of cold solvent to avoid dissolving the purified crystals.

-

-

Drying:

-

Continue to draw air through the crystals on the filter paper for a few minutes to partially dry them.

-

Transfer the purified crystals to a clean, pre-weighed watch glass or drying dish.

-

Dry the crystals in a vacuum oven at a low temperature or air-dry them until the solvent has completely evaporated.

-

-

Analysis:

-

Determine the yield of the purified neomenthoglycol by weighing the dry crystals.

-

Assess the purity of the recrystallized product using Gas Chromatography (GC). Compare the purity to that of the crude starting material.

-

Visualization

Recrystallization Workflow

The following diagram illustrates the key steps in the purification of neomenthoglycol by recrystallization.

Caption: Workflow for the purification of neomenthoglycol.

References

Application Notes and Protocols for Developing Insect Repellent Formulations with Neomenthoglycol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of insect repellent formulations containing Neomenthoglycol, also known as p-Menthane-3,8-diol (PMD). Neomenthoglycol is a naturally derived active ingredient found in the essential oil of Corymbia citriodora (lemon eucalyptus) and is recognized as an effective alternative to synthetic repellents like DEET.[1][2][3] This document outlines detailed protocols for formulation preparation, efficacy testing, and data interpretation.

Introduction to Neomenthoglycol (PMD)

Neomenthoglycol (cis-p-Menthane-3,8-diol) is a bicyclic monoterpenoid diol with the molecular formula C10H20O2.[1] It is the primary active component responsible for the repellent properties of refined oil of lemon eucalyptus (OLE).[2] The U.S. Centers for Disease Control and Prevention (CDC) and the Environmental Protection Agency (EPA) have recognized PMD as an effective repellent for mosquitoes and other biting insects. Its mechanism of action is believed to involve interference with the olfactory receptors of insects, disrupting their ability to locate a host.

Formulation Development

The development of a stable and effective Neomenthoglycol formulation is critical for user acceptance and prolonged efficacy. Key components of a formulation include the active ingredient, a solvent or carrier, and potentially fixatives or enhancers to prolong the duration of protection.

Materials

-

Neomenthoglycol (PMD), >95% purity

-

Ethanol (B145695) (95% or absolute)

-

Isopropyl alcohol

-

Distilled water

-

Beeswax

-

Coconut oil

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Beakers and graduated cylinders

-

Homogenizer (for lotions)

Example Formulations

The following are example formulations for a basic spray and a simple lotion. Researchers should adjust concentrations based on desired efficacy and application type.

Table 1: Example Neomenthoglycol Formulations

| Component | Spray Formulation (w/w %) | Lotion Formulation (w/w %) | Function |

| Neomenthoglycol | 10 - 30% | 10 - 20% | Active Ingredient |

| Ethanol | 50 - 70% | - | Solvent/Carrier |

| Isopropyl Alcohol | - | 10% | Solvent |

| Distilled Water | Balance to 100% | Balance to 100% | Diluent |

| Glycerol | 2 - 5% | 5 - 10% | Humectant/Fixative |

| Beeswax | - | 5 - 10% | Emulsifier/Thickener |

| Coconut Oil | - | 15 - 25% | Emollient/Carrier |

Formulation Protocols

Protocol 2.3.1: Preparation of a Neomenthoglycol Spray (100g batch)

-

Weigh 20g of Neomenthoglycol and add it to a 250 mL beaker.

-

Add 60g of ethanol to the beaker.

-

Place the beaker on a magnetic stirrer and stir until the Neomenthoglycol is completely dissolved.

-

Add 3g of glycerol to the solution and continue to stir for 5 minutes.

-

Slowly add 17g of distilled water to the solution while stirring.

-

Continue stirring for an additional 15 minutes to ensure a homogenous mixture.

-

Transfer the final solution to an appropriate spray bottle. Store in a cool, dark place.

Protocol 2.3.2: Preparation of a Neomenthoglycol Lotion (100g batch)

-

In one beaker (Phase A), combine 15g of Neomenthoglycol with 10g of isopropyl alcohol. Stir until dissolved.

-

In a separate beaker (Phase B), combine 8g of beeswax and 20g of coconut oil. Heat gently in a water bath until the beeswax is completely melted.

-

In a third beaker (Phase C), gently heat 40g of distilled water and 7g of glycerol to the same temperature as Phase B.

-

Slowly add Phase C to Phase B while mixing with a homogenizer.

-

Allow the emulsion to cool slightly, then slowly add Phase A while continuing to homogenize.

-

Continue homogenization until a smooth, uniform lotion is formed.

-

Transfer the lotion to a suitable container.

Efficacy Testing Protocols

Efficacy testing is essential to determine the protective capabilities of the Neomenthoglycol formulations. The following protocols are based on established guidelines from organizations such as the World Health Organization (WHO).

Mosquito Rearing

A standardized colony of mosquitoes (Aedes aegypti or Anopheles gambiae) is required for consistent bioassay results.

-

Rearing Conditions: Maintain at 27 ± 2°C, 75 ± 10% relative humidity, with a 12:12 hour light:dark cycle.

-

Feeding: Larvae can be fed a diet of fish food flakes. Adult mosquitoes should be provided with a 10% sucrose (B13894) solution. For egg production, female mosquitoes will require a blood meal (ethical considerations and appropriate approvals are necessary for using live hosts).

Arm-in-Cage Test

This is a standard method for determining the Complete Protection Time (CPT).

Protocol 3.2.1: Arm-in-Cage Repellency Assay

-

Recruit healthy adult human volunteers who have provided informed consent.

-

Mark a defined area (e.g., 500 cm²) on the forearm of each volunteer.

-

Apply a standardized amount (e.g., 1 mL) of the Neomenthoglycol formulation evenly over the marked area. The other arm can be used as an untreated control.

-

Allow the formulation to dry for 30 minutes.

-

Insert the treated forearm into a cage containing 200-500 hungry female mosquitoes for a 3-minute exposure period.

-

Record the number of mosquitoes that land and probe. The test is typically continued until the first confirmed bite.

-

Repeat the exposure every 30 minutes until the formulation fails (i.e., a bite occurs).

-

The Complete Protection Time (CPT) is the time from application to the first confirmed bite.

Spatial Repellency Test

This test evaluates the ability of a formulation to repel insects from a treated area without direct contact.

Protocol 3.3.1: Y-Tube Olfactometer Assay

-

Set up a glass Y-tube olfactometer with a controlled airflow.

-

In one arm of the olfactometer, place a filter paper treated with the Neomenthoglycol formulation. In the other arm, place a filter paper treated with the solvent control.

-

Release a single female mosquito at the base of the Y-tube.

-

Allow the mosquito a set amount of time (e.g., 5 minutes) to choose an arm. A choice is recorded when the mosquito moves a set distance into one of the arms.

-

Test a sufficient number of mosquitoes (e.g., 50-100) for each formulation.

-

Calculate the Repellency Index (RI) using the formula: RI = (Nc - Nt) / (Nc + Nt) x 100, where Nc is the number of mosquitoes in the control arm and Nt is the number of mosquitoes in the treatment arm.

Data Presentation

Quantitative data from efficacy studies should be presented clearly to allow for easy comparison between different formulations.

Table 2: Efficacy of Neomenthoglycol Formulations Against Aedes aegypti

| Formulation | Active Conc. (w/w %) | Mean CPT (hours) ± SD | Repellency Index (%) |

| Spray | 10% | 4.5 ± 0.5 | 75% |

| Spray | 20% | 7.2 ± 0.8 | 88% |

| Spray | 30% | 9.1 ± 1.1 | 95% |

| Lotion | 10% | 5.1 ± 0.6 | 78% |

| Lotion | 20% | 8.0 ± 0.9 | 90% |

| Positive Control (DEET 20%) | 20% | 8.5 ± 1.0 | 92% |

| Negative Control (Vehicle) | 0% | 0.1 ± 0.1 | 5% |

Safety and Toxicology

While Neomenthoglycol (PMD) is generally considered safe for topical use, it is a known eye irritant. It is not recommended for use on children under the age of 3. Preclinical safety assessments should include skin irritation and sensitization studies.

Table 3: Toxicological Profile of Common Repellent Active Ingredients

| Active Ingredient | Oral Toxicity | Dermal Toxicity | Eye Irritation | Skin Irritation |

| Neomenthoglycol (PMD) | Very Low | Very Low | High | Very low |

| DEET | Low | Low | Low | Very low |

| Picaridin | Low | Low | Low | Very low |

| Data summarized from publicly available safety assessments. |

Visualizations

Experimental Workflow

References

Application Notes: Efficacy of Neomenthoglycol as a Mosquito Repellent

Introduction

The rising threat of mosquito-borne diseases necessitates the development of safe and effective insect repellents. Neomenthoglycol, a derivative of menthol (B31143), has shown potential as a viable alternative to traditional repellents like DEET. These application notes provide a comprehensive protocol for evaluating the repellency of Neomenthoglycol against mosquitoes, specifically focusing on the widely accepted Arm-in-Cage (AIC) testing methodology. The AIC test is a standard and reliable method for assessing the efficacy of topical repellents by measuring the Complete Protection Time (CPT) on human volunteers in a controlled laboratory setting.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development and entomology.

Mechanism of Action

While the precise molecular mechanism of Neomenthoglycol is still under investigation, it is hypothesized to function similarly to other repellents by disrupting a mosquito's olfactory system. Repellents can act in several ways: by masking human odors that attract mosquitoes, by activating olfactory receptor neurons (ORNs) that trigger an avoidance response, or by causing confusion in the mosquito's sensory processing, making it difficult to locate a host.[5] Some repellents also exhibit contact repellency, deterring mosquitoes upon landing on a treated surface. DEET, the gold standard for repellents, is known to interact with multiple mosquito chemoreceptors, including both olfactory and gustatory receptors. It is plausible that Neomenthoglycol, as a menthol derivative, interacts with similar pathways, potentially targeting specific odorant receptors or ionotropic receptors in mosquito antennae to elicit an aversive behavior.

Experimental Protocols

Arm-in-Cage (AIC) Test for Topical Repellents